5-(3,7-Dimethylocta-1,6-dien-3-YL)-1,2,3-thiadiazole
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Overview
Description
5-(3,7-Dimethylocta-1,6-dien-3-YL)-1,2,3-thiadiazole is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and a dimethylocta-dienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,7-Dimethylocta-1,6-dien-3-YL)-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the thiadiazole moiety and the dimethylocta-dienyl group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,7-Dimethylocta-1,6-dien-3-YL)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiadiazole compounds.
Scientific Research Applications
5-(3,7-Dimethylocta-1,6-dien-3-YL)-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 5-(3,7-Dimethylocta-1,6-dien-3-YL)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylocta-1,6-dien-3-yl acetate: A monoterpenoid that is the acetate ester of linalool, commonly found in essential oils.
3,7-Dimethylocta-1,6-dien-3-yl dimethylcarbamate: Another related compound with different functional groups.
Uniqueness
5-(3,7-Dimethylocta-1,6-dien-3-YL)-1,2,3-thiadiazole is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
106220-44-4 |
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Molecular Formula |
C12H18N2S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
5-(3,7-dimethylocta-1,6-dien-3-yl)thiadiazole |
InChI |
InChI=1S/C12H18N2S/c1-5-12(4,8-6-7-10(2)3)11-9-13-14-15-11/h5,7,9H,1,6,8H2,2-4H3 |
InChI Key |
CWVKAZATBWQYJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)C1=CN=NS1)C |
Origin of Product |
United States |
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